(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid
Description
Properties
IUPAC Name |
(E)-3-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(16)7-6-11-8-12(14-18-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYANKFPZQEYKT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to the formation of substituted isoxazoles under moderate reaction conditions . Another approach includes the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine to yield 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds has been shown to efficiently produce 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid and related compounds:
*Calculated based on empirical formulas.
Key Observations:
- Metabolic Stability : Unlike cinnamic acid derivatives, which undergo rapid microbial dehydroxylation and hydrogenation , the isoxazole ring may resist enzymatic degradation, prolonging bioavailability.
- Electronic Properties : The electron-withdrawing isoxazole ring could alter the reactivity of the acrylic acid moiety compared to purely aromatic systems (e.g., cinnamic acid) .
Metabolic Pathways
- Cinnamic Acid Derivatives : Metabolized via microbial dehydroxylation (e.g., conversion to 3-phenylpropionic acid) and phase II conjugation (glucuronidation/sulfation) .
- The benzyloxy group could undergo hydrolytic cleavage, yielding 3-hydroxy-5-isoxazolylpropenoic acid .
Pharmacological Potential
- Antioxidant Activity: Caffeic acid’s dihydroxyphenyl group confers strong radical-scavenging activity, absent in the target compound due to its non-phenolic substituents .
- Enzyme Interactions: The isoxazole core may target enzymes like cyclooxygenase (COX) or γ-aminobutyric acid (GABA) receptors, similar to other isoxazolyl pharmaceuticals .
Biological Activity
(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring and a benzyloxy substituent, contributing to its unique chemical properties. Its molecular formula is C12H13N1O3, with a molecular weight of approximately 219.24 g/mol.
The biological activity of this compound involves interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, which can lead to its observed therapeutic effects. For instance, it has been suggested that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial growth.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria typically range from 15 to 30 μg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be approximately 25 μM and 30 μM, respectively. Mechanistic studies suggest that the compound may activate caspase pathways and inhibit cell proliferation through the modulation of cell cycle regulators .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated that it exhibited potent activity against S. aureus, with an IC50 value of 20 μg/mL. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial therapies.
Study 2: Anticancer Mechanisms
A separate investigation focused on the anticancer mechanisms of this compound in HeLa cells. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis. Flow cytometry analysis revealed that approximately 70% of treated cells underwent apoptosis after 48 hours, highlighting its potential as an anticancer agent .
Summary of Biological Activities
| Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 μg/mL | Inhibition of bacterial growth |
| Antimicrobial | Escherichia coli | 25 μg/mL | Inhibition of bacterial growth |
| Anticancer | HeLa cells | 25 μM | Induction of apoptosis via ROS accumulation |
| Anticancer | MCF-7 cells | 30 μM | Modulation of cell cycle regulators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
